N-butyl-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide
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Overview
Description
N-butyl-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a butyl group, a dimethylphenyl group, and a methyltriazole carboxamide moiety. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,5-dimethylbenzoyl chloride and an appropriate catalyst like aluminum chloride.
Formation of the Carboxamide Moiety: The carboxamide group can be introduced by reacting the triazole derivative with an amine, such as butylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.
Substitution: The triazole ring and phenyl groups can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
N-butyl-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-butyl-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The compound may also interact with cellular membranes, affecting membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-3,5-dimethylbenzene: Shares the dimethylphenyl group but lacks the triazole and carboxamide moieties.
N-butyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a similar butyl and dimethylphenyl group but has a different heterocyclic core.
Uniqueness
N-butyl-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and carboxamide moiety allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-butyl-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-5-6-7-17-16(21)15-13(4)20(19-18-15)14-9-11(2)8-12(3)10-14/h8-10H,5-7H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXODLXRALSKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC(=CC(=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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